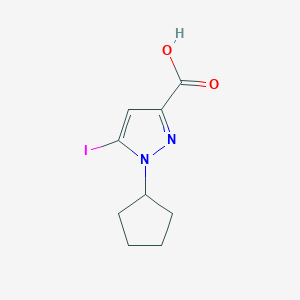![molecular formula C22H22N2O B2545378 N-[(1-フェニルピロリジン-2-イル)メチル]ナフタレン-1-カルボキサミド CAS No. 1797083-84-1](/img/structure/B2545378.png)
N-[(1-フェニルピロリジン-2-イル)メチル]ナフタレン-1-カルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((1-phenylpyrrolidin-2-yl)methyl)-1-naphthamide is a compound that can be associated with a class of chemicals that include naphthalene derivatives and amide functional groups. These compounds are of interest due to their potential applications in various fields, including pharmacology and materials science. The compound's structure suggests it may have unique physical, chemical, and biological properties that warrant detailed investigation.
Synthesis Analysis
The synthesis of related naphthamide derivatives often involves the formation of an amide bond between a naphthalene moiety and an appropriate amine. For instance, the synthesis of N-methyl-2-(4-acylpiperazin-1-yl)-N-[3-(naphthalene-1-yloxy)-3-(thiophen-2-yl)propyl]acetamide derivatives was achieved through N-chloroacetylation and N-alkylation starting from a naphthalene and thiophene-containing amine . This suggests that a similar synthetic route could be employed for N-((1-phenylpyrrolidin-2-yl)methyl)-1-naphthamide, involving the initial formation of the appropriate amine followed by acylation to introduce the naphthamide functionality.
Molecular Structure Analysis
The molecular structure of naphthamide derivatives can be complex due to the presence of multiple aromatic rings, which can lead to conformational isomerization. For example, N-(naphthalen-1-yl)-N-(phenyl(quinolin-3-yl)methyl)amide derivatives exhibit two conformational isomers in solution, attributed to spatial interactions between the aromatic groups . This indicates that N-((1-phenylpyrrolidin-2-yl)methyl)-1-naphthamide may also exhibit conformational flexibility, which could be analyzed using NMR spectroscopy and molecular modeling.
Chemical Reactions Analysis
The reactivity of naphthamide compounds can be influenced by the presence of substituents on the aromatic rings. For instance, N-phenyl-2-naphthylamine and its derivatives show specific phytotoxic properties and excess toxicity, which suggests that the compound may also participate in specific chemical reactions, particularly those involving interactions with biological systems . The compound's reactivity could be further explored through studies on its interaction with proteins or DNA, as well as its potential as a synthetic intermediate in organic chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of naphthamide derivatives can be influenced by their molecular structure. For example, the photophysical properties of N-phenyl-1,2-naphthalimide are affected by substituent effects, which can lead to changes in fluorescence and absorption spectra . Similarly, the physical properties of N-((1-phenylpyrrolidin-2-yl)methyl)-1-naphthamide, such as solubility, melting point, and stability, could be determined experimentally and compared with related compounds to gain insights into its behavior in different environments.
科学的研究の応用
医薬品化学と創薬
抗菌活性
認知機能の改善
平行合成技術
官能基化ヘテロ環
生物学的メッセンジャーと神経伝達物質
作用機序
将来の方向性
特性
IUPAC Name |
N-[(1-phenylpyrrolidin-2-yl)methyl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O/c25-22(21-14-6-9-17-8-4-5-13-20(17)21)23-16-19-12-7-15-24(19)18-10-2-1-3-11-18/h1-6,8-11,13-14,19H,7,12,15-16H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPBPTGWWGWKOFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=CC=CC=C2)CNC(=O)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-[(4R)-N5-[[(3',6'-Dihydroxy-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthen]-5-yl)amino]thioxomethyl]-4-hydroxy-4-methyl-L-ornithine]phalloidin](/img/no-structure.png)
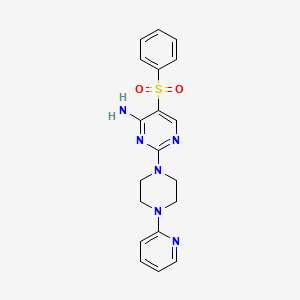
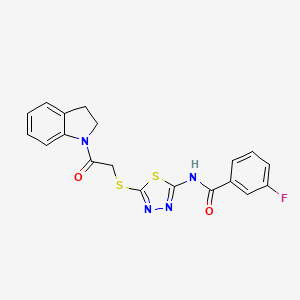
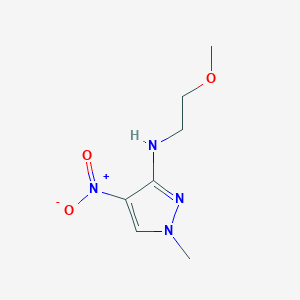
![N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2545302.png)

![2-(naphthalen-1-yl)-N-(7-oxaspiro[3.5]nonan-1-yl)acetamide](/img/structure/B2545305.png)
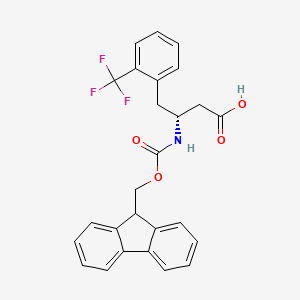
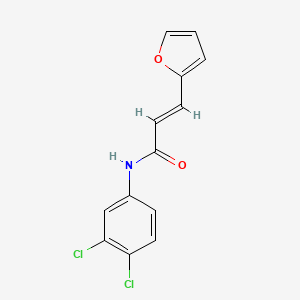



![(1R,5S)-1,5-Dimethyl-3-azabicyclo[3.2.0]heptane](/img/structure/B2545315.png)
